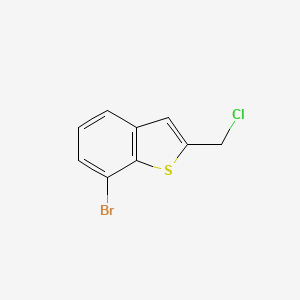

7-Bromo-2-(chloromethyl)-1-benzothiophene

描述

属性

IUPAC Name |

7-bromo-2-(chloromethyl)-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIXHJLJTMDRHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SC(=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(chloromethyl)-1-benzothiophene typically involves the bromination of 2-(chloromethyl)-1-benzothiophene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzothiophene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure regioselectivity and yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and purity of the compound.

化学反应分析

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) moiety undergoes nucleophilic substitution under mild conditions. This reactivity enables the introduction of diverse functional groups at the C2 position:

-

Amine Substitution : Treatment with primary or secondary amines in the presence of a base (e.g., K₂CO₃) yields 2-(alkyl/arylaminomethyl) derivatives12.

-

Alkoxylation : Reaction with alkoxides (e.g., NaOCH₃) produces 2-(alkoxymethyl)benzothiophenes2.

-

Thiolation : Thiols selectively replace the chlorine atom to form sulfides under basic conditions1.

Key Reaction Conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Amine substitution | Benzylamine, K₂CO₃ | DCM | RT, 24 h | 85%1 |

| Alkoxylation | NaOCH₃, MeOH | MeOH | Reflux, 12 h | 78%2 |

The chloromethyl group’s lability allows sequential derivatization without affecting the bromine substituent3.

Suzuki-Miyaura Cross-Coupling at the Bromine Substituent

The bromine atom at C7 participates in palladium-catalyzed cross-coupling reactions with boronic acids, enabling aryl/heteroaryl group introduction:

General Protocol :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ or CsF

-

Solvent: Toluene/MeOH (2:1)

Example :

Coupling with 4-fluorophenylboronic acid yields 7-(4-fluorophenyl)-2-(chloromethyl)-1-benzothiophene in 73% yield2. Bromine tolerance in these reactions allows retention of the chloromethyl group4.

Mechanistic Insight :

The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, transmetalation with the boronic acid, and reductive elimination to form the C–C bond5.

Sequential Functionalization Strategies

The orthogonal reactivity of the bromine and chloromethyl groups enables multi-step synthesis of complex scaffolds:

Electrophilic Aromatic Substitution (EAS)

The benzothiophene core undergoes EAS at electron-rich positions (C4/C5), though the bromine and chloromethyl groups direct regioselectivity:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at C53.

-

Halogenation : Electrophilic bromination occurs at C4 if unsubstituted1.

Limitations :

The electron-withdrawing bromine at C7 deactivates the ring, necessitating strong electrophiles or Lewis acid catalysis (e.g., BF₃·OEt₂)1.

Reduction and Oxidation Reactions

科学研究应用

Structural Characteristics

- Molecular Formula : CHBrClS

- SMILES : C1=CC2=C(C(=C1)Br)SC(=C2)CCl

- InChI : InChI=1S/C9H6BrClS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4H,5H₂

Medicinal Chemistry

7-Bromo-2-(chloromethyl)-1-benzothiophene has been investigated for its potential as a modulator of prostaglandin receptors, specifically EP2 and EP4. These receptors are implicated in various pathological conditions, including cancer, inflammation, and neurodegenerative diseases. The ability of this compound to act as a dual antagonist may offer new therapeutic avenues for treating:

- Cancers : Such as melanoma, lung cancer, and colorectal cancer, by modulating immune responses and enhancing the efficacy of existing treatments.

- Inflammatory Conditions : Including endometriosis and chronic pain syndromes.

Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its halogen substituents allow for various coupling reactions (e.g., Suzuki-Miyaura coupling), facilitating the construction of diverse molecular architectures. This versatility is crucial for developing new drugs and materials.

Chemical Biology

Research has indicated that benzothiophene derivatives can be utilized as molecular tools in biological studies. The unique electronic properties of this compound make it suitable for probing biological pathways and interactions at the molecular level.

Case Study 1: Cancer Therapeutics

A study explored the efficacy of benzothiophene derivatives, including this compound, in inhibiting tumor growth in preclinical models. The results indicated that these compounds could significantly reduce tumor size by modulating immune responses and enhancing apoptosis in cancer cells .

Case Study 2: Synthesis of Novel Compounds

Research demonstrated the use of this compound as a precursor in synthesizing novel benzothiophene-based compounds through palladium-catalyzed reactions. The resulting compounds exhibited promising biological activity against various cancer cell lines .

作用机制

The mechanism of action of 7-Bromo-2-(chloromethyl)-1-benzothiophene involves its interaction with molecular targets through its functional groups. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can affect various biological pathways and processes, making the compound useful in studying enzyme inhibition, receptor binding, and other biochemical interactions.

相似化合物的比较

Structural Analogues of Halogenated Benzothiophenes

The following table summarizes key structural and physicochemical properties of 7-bromo-2-(chloromethyl)-1-benzothiophene and its closest analogues:

Reactivity and Functional Group Analysis

Chloromethyl vs. Bromomethyl Groups :

- The chloromethyl group in this compound is more reactive toward nucleophilic substitution (e.g., with amines or thiols) compared to the bromomethyl group in 3-(bromomethyl)-5-chloro-1-benzothiophene, as Cl⁻ is a better leaving group than Br⁻ in certain conditions .

- However, bromomethyl derivatives are advantageous in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the stronger C-Br bond stability .

Methyl vs. Chloromethyl Substitution :

- Replacing the chloromethyl group with a methyl group (as in 7-bromo-2-methylbenzo[b]thiophene) significantly reduces electrophilicity, making the compound less versatile for further derivatization .

Carbonyl Chloride Functionality :

- The carbonyl chloride in 7-bromo-1-benzothiophene-2-carbonyl chloride (CAS: 1935390-73-0) enables acylation reactions, a distinct pathway compared to alkylation strategies used for chloromethyl derivatives .

Research Findings and Key Observations

Synthetic Accessibility :

- This compound is commercially available at >97% purity (Enamine Ltd., 2020), whereas analogues like 5-bromo-3-(chloromethyl)-1-benzothiophene are less commonly stocked .

Thermal Stability :

- Chloromethyl-substituted benzothiophenes (e.g., this compound) decompose above 200°C, whereas methyl-substituted derivatives (e.g., 7-bromo-2-methylbenzo[b]thiophene) exhibit higher thermal stability .

生物活性

7-Bromo-2-(chloromethyl)-1-benzothiophene is an organic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This compound features a benzothiophene core, which is known for its diverse biological applications, including anticancer and antimicrobial activities. This article explores the biological activity of this compound, examining its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound contains a bromine atom at the 7-position and a chloromethyl group at the 2-position of the benzothiophene ring. The presence of these halogen substituents enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can influence several biological pathways, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Binding : It can interact with cellular receptors, potentially modulating signal transduction pathways.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. For instance, it has shown promising results in inhibiting the proliferation of various cancer cell lines. A notable study reported that derivatives of benzothiophene exhibited micromolar activity against multiple cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

Several case studies have highlighted the utility of benzothiophene derivatives in drug discovery:

- Study on Enzyme Inhibition : A study focused on the inhibition of cyclin-dependent kinases (CDKs) revealed that certain derivatives showed significant inhibitory activity, suggesting that modifications to the benzothiophene structure can enhance potency against specific targets .

- Target Deconvolution : Research involving target deconvolution in Leishmania donovani identified interactions between benzothiophene derivatives and key metabolic enzymes, indicating their potential as therapeutic agents against parasitic diseases .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Bromo-2-(chloromethyl)-1-benzothiophene, and what reaction conditions are critical for high yield?

- Methodological Answer : The synthesis typically involves bromination and chloromethylation steps. For brominated benzothiophenes, regioselective bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (60–80°C). Subsequent chloromethylation may employ chloromethyl methyl ether (MOMCl) with a Lewis acid catalyst (e.g., SnCl₄) at 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product. Similar protocols for brominated benzofuran derivatives highlight the importance of stoichiometric control and inert atmospheres to prevent decomposition .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals using DEPT and COSY experiments to confirm the chloromethyl (-CH₂Cl) and bromine substituents. The deshielding effect of bromine on adjacent protons can help verify regiochemistry.

- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, particularly the C-Br (1.89–1.92 Å) and C-Cl (1.76–1.80 Å) distances, to confirm structural integrity. Studies on analogous bromochlorophenyl derivatives demonstrate the utility of this technique for unambiguous characterization .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 275.91 for C₉H₆BrClS) and isotopic patterns for Br/Cl.

Advanced Research Questions

Q. How does the chloromethyl group in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group is highly reactive toward nucleophiles (e.g., amines, thiols) due to the electron-withdrawing effects of the benzothiophene core. Kinetic studies using polar aprotic solvents (e.g., DMSO) at 25–50°C can quantify substitution rates. Competitive pathways (e.g., elimination vs. substitution) should be monitored via TLC or HPLC. For example, analogous compounds undergo SN2 mechanisms with inversion of configuration, as confirmed by X-ray structures of reaction intermediates .

Q. What strategies can resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry at the B3LYP/6-311G(d,p) level to predict NMR chemical shifts. Compare with experimental data; deviations >0.5 ppm may indicate structural misassignment or solvent effects.

- Complementary techniques : Use IR spectroscopy to validate carbonyl or aromatic vibrations missed in NMR. For example, computational studies on bromochlorophenols show that hybrid methods (e.g., MD simulations) reconcile discrepancies in vibrational frequencies .

Q. How do intermolecular interactions in the crystal lattice affect the physicochemical properties of this compound?

- Methodological Answer : Analyze crystal packing via Hirshfeld surfaces to identify dominant interactions (e.g., Br···π, C–H···Cl). For brominated benzofurans, Br···O interactions (2.9–3.2 Å) and halogen bonding significantly influence melting points and solubility. Differential scanning calorimetry (DSC) can correlate these interactions with thermal stability, as seen in studies of sulfinyl-substituted derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the stability of this compound under acidic conditions?

- Methodological Answer :

- Controlled hydrolysis experiments : Monitor degradation kinetics in HCl/THF (0.1–1.0 M) at 25–40°C using UV-Vis spectroscopy (λ = 270 nm for benzothiophene). Conflicting reports may arise from trace moisture or impurities; thus, rigorous drying (molecular sieves) and inert conditions are essential.

- LC-MS analysis : Identify degradation products (e.g., 7-bromo-1-benzothiophene-2-carboxylic acid) to clarify reaction pathways. Cross-reference with studies on chloromethylated aromatics, where steric hindrance slows hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。